molecular formula C16H17BrO6 B13812818 2-(6-Bromonaphthyl)-beta-D-fucopyranoside

2-(6-Bromonaphthyl)-beta-D-fucopyranoside

Cat. No.: B13812818
M. Wt: 385.21 g/mol
InChI Key: QVHSEZIHGWXQCQ-LYYZXLFJSA-N
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Description

2-(6-Bromonaphthyl)-beta-D-fucopyranoside is a glycoside composed of a beta-D-fucopyranose sugar linked to a 6-bromo-2-naphthyl aglycone. Fucose, a 6-deoxy hexose, confers distinct physicochemical properties compared to other sugars. The bromonaphthyl group enhances hydrophobicity and serves as a chromophore or enzymatic substrate tag. This compound is primarily utilized in enzymatic assays and biomedical research, particularly in studying fucose-specific enzymes like glycosidases .

Properties

Molecular Formula

C16H17BrO6

Molecular Weight

385.21 g/mol

IUPAC Name

(2R,3R,4S,5R,6R)-3-(6-bromonaphthalen-1-yl)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C16H17BrO6/c17-9-4-5-10-8(6-9)2-1-3-11(10)16(22)14(20)13(19)12(7-18)23-15(16)21/h1-6,12-15,18-22H,7H2/t12-,13+,14+,15-,16-/m1/s1

InChI Key

QVHSEZIHGWXQCQ-LYYZXLFJSA-N

Isomeric SMILES

C1=CC2=C(C=CC(=C2)Br)C(=C1)[C@]3([C@H]([C@H]([C@H](O[C@H]3O)CO)O)O)O

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C(=C1)C3(C(C(C(OC3O)CO)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromonaphthyl)-beta-D-fucopyranoside typically involves the reaction of 6-bromonaphthalene with a fucopyranoside derivative. The reaction conditions often include the use of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a base, such as potassium carbonate (K2CO3), to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for 2-(6-Bromonaphthyl)-beta-D-fucopyranoside are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromonaphthyl)-beta-D-fucopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(6-Bromonaphthyl)-beta-D-fucopyranoside has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-Bromonaphthyl)-beta-D-fucopyranoside involves its interaction with specific molecular targets, such as glycosidase enzymes. The compound acts as a substrate for these enzymes, leading to the cleavage of the glycosidic bond and the release of the bromonaphthalene moiety. This interaction can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

6-Bromo-2-naphthyl-beta-D-glucopyranoside

  • Structure : Beta-D-glucose replaces fucose, retaining a hydroxyl group at C5.
  • Molecular Formula: C₁₆H₁₇BrO₇ (vs. C₁₆H₁₇BrO₆ for the fucopyranoside).
  • Key Differences: Solubility: The additional hydroxyl in glucose increases hydrophilicity compared to fucose’s deoxy group . Enzymatic Specificity: Substrate for beta-glucosidases, whereas the fucopyranoside is specific to beta-fucosidases .
  • Applications : Used in carbohydrate metabolism studies and as a standard in glycosidase inhibition assays .

6-Bromo-2-naphthyl-alpha-D-galactopyranoside

  • Structure : Alpha-D-galactose with a C4 hydroxyl configuration distinct from glucose.
  • Molecular Formula: C₁₆H₁₇BrO₆ (identical to fucopyranoside but different stereochemistry).
  • Key Differences: Anomeric Configuration: Alpha linkage reduces enzymatic stability compared to beta-anomers . Bioactivity: Alpha-galactosidase substrates are used in lysosomal storage disorder research, unlike fucopyranosides .
  • Applications : Molecular biology applications, including enzyme kinetics and substrate profiling .

6-Bromo-2-naphthyl-beta-D-xylopyranoside

  • Structure : Beta-D-xylose (a pentose) lacking the C6 carbon.
  • Molecular Formula: C₁₅H₁₅BrO₆ (reported as C₁₃H₁₃BrClNO₅ in one source, possibly erroneous) .
  • Key Differences: Size: Smaller molecular weight (378.6 g/mol vs. ~385 g/mol for fucopyranoside) affects binding affinity in enzymatic pockets . Metabolic Relevance: Substrate for xylosidases, critical in hemicellulose degradation studies .
  • Applications : Research on metabolic disorders like diabetes due to xylose’s role in carbohydrate processing .

Natural Analogues: Alpha-Bisabolol beta-D-fucopyranoside

  • Structure : Fucose linked to alpha-bisabolol (a sesquiterpene alcohol).
  • Molecular Formula : C₂₁H₃₄O₅ (simplified).
  • Key Differences :
    • Bioactivity : Demonstrates cytotoxicity against pancreatic cancer cells (IC₅₀ values in low micromolar range) .
    • Complexity : The terpene aglycone enhances membrane permeability compared to bromonaphthyl derivatives .
  • Applications : Explored in anticancer drug development due to selective toxicity .

Comparative Data Table

Compound Sugar Moiety Anomeric Config. Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
2-(6-Bromonaphthyl)-beta-D-fucopyranoside 6-deoxy galactose Beta C₁₆H₁₇BrO₆ ~385 15548-61-5* Enzymatic assays, cancer research
6-Bromo-2-naphthyl-beta-D-glucopyranoside Glucose Beta C₁₆H₁₇BrO₇ 401.21 15548-61-5 Glycosidase studies
6-Bromo-2-naphthyl-alpha-D-galactopyranoside Galactose Alpha C₁₆H₁₇BrO₆ 385.22 25997-59-5 Molecular biology
6-Bromo-2-naphthyl-beta-D-xylopyranoside Xylose Beta C₁₅H₁₅BrO₆ 378.6 207606-55-1 Metabolic disorder research
Alpha-Bisabolol beta-D-fucopyranoside 6-deoxy galactose Beta C₂₁H₃₄O₅ 366.5 Not provided Anticancer agents

*CAS number for the beta-D-fucopyranoside is inferred from analogous entries; conflicting data exists in and .

Key Research Findings

Cytotoxicity: Alpha-bisabolol beta-D-fucopyranoside exhibits IC₅₀ values of 12–18 µM against pancreatic cancer cell lines, outperforming non-fucosylated analogues .

Stability: Beta-anomers (e.g., fuco-, gluco-) are more stable under physiological conditions than alpha-anomers, which degrade rapidly in acidic environments .

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